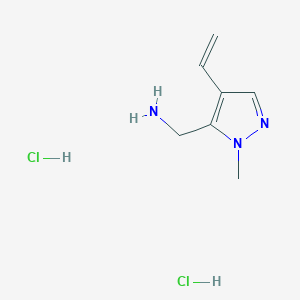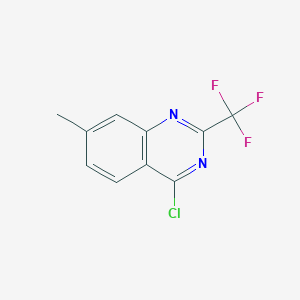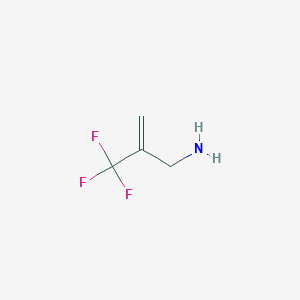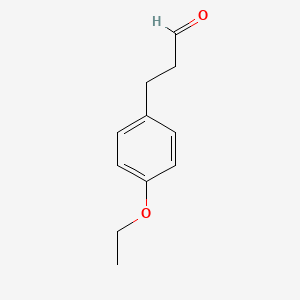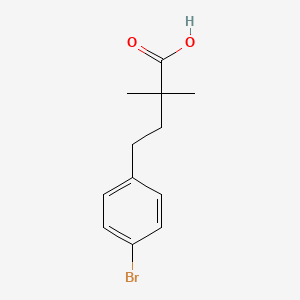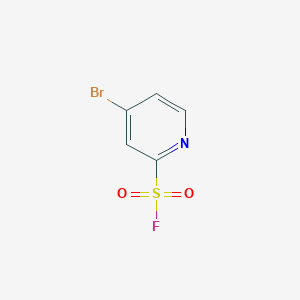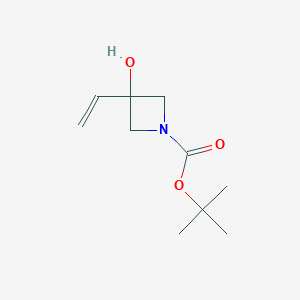
Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise reaction conditions, and efficient purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of tert-butyl 3-ethenyl-3-oxoazetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h5,13H,1,6-7H2,2-4H3 |
Clave InChI |
PKGHGXLXOUXXSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)

